4-Hydroxynonanoic acid
Overview
Description
4-Hydroxynonanoic acid is an organic compound with the molecular formula C9H18O3. It is a hydroxylated fatty acid derivative, specifically a hydroxy acid, which means it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH).
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynonanoic acid can be synthesized through several methods. One common approach involves the ozonolysis and oxidation of methyl ricinoleate, which is derived from castor oil. This method is efficient and yields high purity products . Another method involves the enzymatic conversion of oleic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxononanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Oxononanoic acid.
Reduction: 4-Hydroxynonanol.
Substitution: Various substituted nonanoic acids depending on the nucleophile used.
Scientific Research Applications
4-Hydroxynonanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxynonanoic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Lipid Metabolism: It is involved in the metabolism of fatty acids, influencing lipid peroxidation and the formation of bioactive lipid mediators.
Cell Signaling: this compound can modulate cell signaling pathways, affecting processes such as apoptosis, proliferation, and inflammation.
Comparison with Similar Compounds
4-Hydroxynonanoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-nonenal: This compound is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
9-Hydroxynonanoic acid: Another hydroxylated fatty acid, it differs in the position of the hydroxyl group and has distinct chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual functional groups (hydroxyl and carboxylic acid) make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxynonanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-8(10)6-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSQCITEZUTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998977 | |
Record name | 4-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-53-5 | |
Record name | Nonanoic acid, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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